Cas no 2243512-38-9 ((1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid)

(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid structure
2243512-38-9 structure
商品名:(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid
CAS番号:2243512-38-9
MF:C14H21NO4
メガワット:267.32084441185
CID:6241861
PubChem ID:138008219

(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Z3333528015
    • rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
    • EN300-6482949
    • 2243512-38-9
    • CHEMBL4889216
    • (1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid
    • インチ: 1S/C14H21NO4/c1-13(2,3)19-12(18)15-8-4-5-10(15)9-7-14(9,6-8)11(16)17/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14-/m1/s1
    • InChIKey: RJYABXMDINNLBZ-MAGOMRGPSA-N
    • ほほえんだ: OC([C@@]12C[C@H]3CC[C@@H]([C@@H]1C2)N3C(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 267.14705815g/mol
  • どういたいしつりょう: 267.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6482949-2.5g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
2.5g
$1959.0 2025-03-15
Enamine
EN300-6482949-0.05g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
0.05g
$232.0 2025-03-15
Aaron
AR02806J-500mg
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid, endo
2243512-38-9 95%
500mg
$1098.00 2023-12-15
Aaron
AR02806J-1g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid, endo
2243512-38-9 95%
1g
$1399.00 2023-12-15
Aaron
AR02806J-50mg
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid, endo
2243512-38-9 95%
50mg
$344.00 2023-12-15
1PlusChem
1P027ZY7-250mg
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid, endo
2243512-38-9 95%
250mg
$673.00 2024-05-25
Enamine
EN300-6482949-0.1g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
0.1g
$347.0 2025-03-15
Enamine
EN300-6482949-10.0g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
10.0g
$4299.0 2025-03-15
Enamine
EN300-6482949-0.25g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
0.25g
$494.0 2025-03-15
Enamine
EN300-6482949-5.0g
rac-(1R,2S,4R,6S)-9-[(tert-butoxy)carbonyl]-9-azatricyclo[4.2.1.0,2,4]nonane-4-carboxylic acid
2243512-38-9 95.0%
5.0g
$2900.0 2025-03-15

(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid 関連文献

(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acidに関する追加情報

Recent Advances in the Study of (1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid (CAS: 2243512-38-9)

The compound (1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid (CAS: 2243512-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally complex molecule, characterized by its tricyclic framework and carboxylic acid functionality, has been identified as a promising scaffold for the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in drug discovery.

One of the key advancements in the study of this compound is its efficient synthesis via a multi-step route involving stereoselective cyclization and functional group transformations. Researchers have optimized the synthetic pathway to achieve high yields and enantiomeric purity, which is critical for its application in medicinal chemistry. The Boc-protected amine group in the molecule provides a handle for further derivatization, enabling the exploration of diverse analogs with tailored biological activities.

Pharmacological evaluations have revealed that (1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid exhibits potent inhibitory activity against specific enzymatic targets implicated in inflammatory and neurodegenerative diseases. In vitro assays demonstrated its ability to modulate key signaling pathways, suggesting its potential as a lead compound for the development of anti-inflammatory and neuroprotective agents. Furthermore, its unique tricyclic structure contributes to enhanced metabolic stability and bioavailability, addressing common challenges in drug development.

Recent computational studies have also shed light on the molecular interactions between this compound and its biological targets. Molecular docking and dynamics simulations have identified critical binding motifs and conformational preferences, providing valuable insights for structure-activity relationship (SAR) optimization. These findings are expected to guide the design of next-generation derivatives with improved efficacy and selectivity.

In conclusion, (1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid (CAS: 2243512-38-9) represents a promising candidate for further investigation in drug discovery. Its synthetic accessibility, pharmacological profile, and structural versatility make it a valuable tool for addressing unmet medical needs. Future research should focus on in vivo validation and the exploration of its therapeutic potential in preclinical models.

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